rhodomolin A

描述

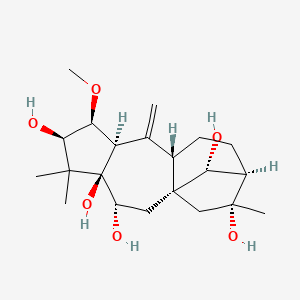

Rhodomolin A is a bioactive diterpenoid compound isolated from Rhododendron molle and Rhododendron catawbiense. Its IUPAC name is (1R,2R,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-7-oxo-naphthalene-1,2-diyl diacetate, with a molecular weight of 392.5 g/mol. Key physicochemical properties include a polar surface area of 69.4 Ų, an XLogP value of 2.7, and two hydrogen bond donors/acceptors . This compound exhibits significant bioactivity, particularly as an insect growth inhibitor, targeting nuclear receptors such as NF-kappa-B and enzymes like cyclooxygenase-1 (COX-1) .

属性

分子式 |

C21H34O6 |

|---|---|

分子量 |

382.5 g/mol |

IUPAC 名称 |

(1S,3R,4R,6R,7S,8R,10S,13R,14R,16R)-7-methoxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C21H34O6/c1-10-11-6-7-12-16(23)20(11,9-19(12,4)25)8-13(22)21(26)14(10)15(27-5)17(24)18(21,2)3/h11-17,22-26H,1,6-9H2,2-5H3/t11-,12+,13+,14+,15-,16+,17-,19+,20-,21+/m0/s1 |

InChI 键 |

LVTNTYUMDOSYCN-UNXWYAAGSA-N |

手性 SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@@H]([C@@H](C4(C)C)O)OC)C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)O |

规范 SMILES |

CC1(C(C(C2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)OC)O)C |

同义词 |

rhodomolin A |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rhodomolin A typically involves multiple steps, including the isolation of precursor compounds from natural sources and subsequent chemical modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .

化学反应分析

Oxidative Dearomatization-Induced (5 + 2) Cycloaddition/Pinacol-Type 1,2-Acyl Migration

-

Purpose : Construct the bicyclo[3.2.1]octane skeleton.

-

Mechanism :

-

Oxidative dearomatization generates a reactive quinone methide intermediate.

-

A (5 + 2) cycloaddition forms a seven-membered ring.

-

A pinacol-type 1,2-acyl migration stabilizes the structure.

-

Retro-Dieckmann Fragmentation/Vinylogous Dieckmann Cyclization

-

Purpose : Assemble the bicyclo[3.3.0]octane subunit.

-

Mechanism :

-

Retro-Dieckmann cleavage breaks a six-membered ring into a linear intermediate.

-

Vinylogous Dieckmann cyclization forms a new five-membered ring.

-

Photo-Nazarov Cyclization/Intramolecular Cycloetherification

-

Purpose : Forge the 7-oxabicyclo[4.2.1]nonane core.

-

Mechanism :

-

Photo-Nazarov cyclization generates a cationic intermediate.

-

Intramolecular cycloetherification traps the intermediate, forming the oxygen-containing bridged ring.

-

Reaction Sequence and Outcomes

| Step | Reaction Type | Key Outcome |

|---|---|---|

| 1 | Oxidative dearomatization/(5 + 2) cycloaddition | Bicyclo[3.2.1]octane skeleton formed |

| 2 | Retro-Dieckmann/vinylogous Dieckmann | Bicyclo[3.3.0]octane subunit assembled |

| 3 | Photo-Nazarov/cycloetherification | 7-Oxabicyclo[4.2.1]nonane core constructed |

Mechanistic Insights and Challenges

-

Stereochemical Control : The asymmetric synthesis required precise manipulation of chiral centers, particularly during the oxidative dearomatization step .

-

Cascade Reactions : The use of sequential, unidirectional reactions minimized intermediate isolation, enhancing efficiency.

-

Photoactivation : The photo-Nazarov cyclization avoided harsh thermal conditions, preserving sensitive functional groups.

Comparative Analysis of Synthetic Strategies

While classical diterpenoid syntheses rely on terpene cyclases or biomimetic approaches, this work demonstrates the utility of modern catalytic and photochemical methods for complex oxidized scaffolds .

This synthesis underscores the importance of cascade reactions and photochemical activation in accessing highly oxidized natural products. Further studies could explore enzymatic analogs or derivatization for biological evaluation.

科学研究应用

rhodomolin A has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes .

作用机制

相似化合物的比较

Table 1: Structural and Functional Comparison of this compound and Analogs

Bioactivity Comparison

- Insect Growth Inhibition: this compound demonstrates superior efficacy compared to rhodomollein I and grayanotoxin II. At 50 mg/L, this compound reduces larval weight by 62%, pupal weight by 58%, and adult emergence by 45% in Spodoptera litura, outperforming rhodomollein I (30–40% reduction) . However, rhodojaponin III shows comparable potency to azadirachtin, a commercial botanical insecticide, suggesting subtle structural variations (e.g., acetyl groups in this compound vs. hydroxyl/epoxide groups in rhodojaponin III) critically influence target binding .

- In contrast, grayanotoxin II binds voltage-gated sodium channels, causing neurotoxic effects . Rhodojaponin III likely disrupts insect molting via ecdysone receptor antagonism, a mechanism distinct from this compound .

Structure-Activity Relationships (SAR)

常见问题

Q. How can researchers confirm the structural identity of rhodomolin A, and what spectroscopic techniques are most reliable for this purpose?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, the molecular formula (C20H13NO4) and CAS registry (3086-44-0) should align with spectral data . Cross-validation with reference spectra from authenticated samples is critical to avoid misidentification.

Q. What are the primary challenges in isolating this compound from natural sources, and how can extraction protocols be optimized?

- Methodological Answer : Challenges include low natural abundance, co-elution with structurally similar compounds, and instability under certain pH/temperature conditions. Optimization involves:

- Solvent selection : Use polar solvents (e.g., methanol:water mixtures) based on this compound’s solubility profile .

- Chromatography : Multi-step purification via flash chromatography followed by HPLC with C18 columns. Monitor fractions using UV-Vis at λmax ≈ 280 nm (common for aromatic spiroketal structures).

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Standard assays include:

Advanced Research Questions

Q. How should researchers design dose-response experiments to address contradictory reports on this compound’s cytotoxicity in different cell lines?

- Methodological Answer :

- Hypothesis : Cell-type-specific sensitivity due to differential expression of molecular targets (e.g., ABC transporters).

- Experimental Design :

Use a panel of 5–10 cell lines (cancer/normal pairs) with varying genetic backgrounds.

Perform dose-response curves (0.1–100 μM) with triplicate technical replicates.

Include controls for membrane permeability (e.g., propidium iodide staining) .

Q. What strategies can resolve discrepancies in this compound’s reported pharmacokinetic properties (e.g., bioavailability vs. plasma stability)?

- Methodological Answer :

- In Silico Modeling : Predict logP and pKa using tools like MarvinSuite to assess absorption potential .

- In Vivo Validation : Administer this compound (oral/IP) in rodent models, collect plasma at timed intervals, and quantify via LC-MS/MS. Compare AUC and Cmax values across studies .

- Metabolite Screening : Use HR-MS/MS to identify phase I/II metabolites that may affect bioavailability .

Q. How can researchers differentiate this compound’s direct molecular targets from off-target effects in mechanistic studies?

- Methodological Answer :

- Chemical Proteomics : Use affinity chromatography with this compound-conjugated beads to pull down binding proteins, followed by LC-MS/MS identification .

- CRISPR Knockout : Generate cell lines lacking putative targets (e.g., kinase X) and assess loss of activity .

- Thermal Shift Assays : Monitor protein melting temperature shifts upon this compound binding .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing high variability in this compound’s bioactivity data?

- Methodological Answer :

Publication & Reproducibility

Q. How should researchers report this compound’s synthesis protocols to ensure reproducibility?

- Methodological Answer :

- Detailed Synthesis : Include reaction temperatures, solvent purity, catalyst loadings, and yields at each step.

- Analytical Validation : Provide NMR chemical shifts (δ ppm), MS fragmentation patterns, and chromatograms (HPLC retention times) .

- Raw Data Deposition : Upload spectra to repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。